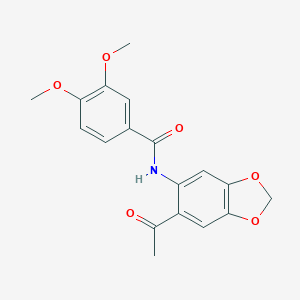

N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide, also known as MDB or N-acetyl-MDB, is a synthetic compound that belongs to the class of phenethylamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. MDB has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Applications De Recherche Scientifique

N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders such as depression, anxiety, schizophrenia, and addiction. It has been shown to have a high affinity and selectivity for the 5-HT2A receptor, which plays a crucial role in regulating mood, cognition, and perception. N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide has been used as a tool compound to study the functional role of the 5-HT2A receptor in various animal models and in vitro assays. It has also been used as a ligand in positron emission tomography (PET) imaging studies to visualize the distribution and density of the 5-HT2A receptor in the human brain.

Mécanisme D'action

N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide binds to the 5-HT2A receptor and activates its signaling pathway, which involves the activation of phospholipase C (PLC) and the subsequent generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This leads to the release of intracellular calcium ions and the activation of protein kinase C (PKC), which modulate various downstream effectors such as ion channels, transcription factors, and cytoskeletal proteins. The exact molecular mechanisms underlying the therapeutic effects of N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide are still under investigation, but it is believed that its activation of the 5-HT2A receptor may modulate the activity of other neurotransmitter systems such as dopamine, glutamate, and GABA.

Biochemical and Physiological Effects:

N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide has been shown to have a dose-dependent effect on various physiological and behavioral parameters in animal models and human studies. It has been reported to induce head twitch response, hyperactivity, and stereotypy in rodents, which are considered as behavioral markers of 5-HT2A receptor activation. N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide has also been shown to enhance cortical and hippocampal neuronal activity in rats, which may underlie its cognitive-enhancing effects. In humans, N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide has been reported to induce visual hallucinations, altered perception, and ego dissolution, which are similar to the effects of other hallucinogenic compounds such as LSD and psilocybin. N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide has also been shown to modulate the resting-state functional connectivity of the default mode network (DMN) in the human brain, which is involved in self-referential processing and introspection.

Avantages Et Limitations Des Expériences En Laboratoire

N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide has several advantages as a tool compound for studying the 5-HT2A receptor and its downstream signaling pathways. It is highly selective for the 5-HT2A receptor and does not interact significantly with other serotonin receptors or other neurotransmitter systems. N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide is also relatively stable and can be stored for long periods without significant degradation. However, there are also some limitations to the use of N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide in lab experiments. Its high potency and efficacy may lead to receptor desensitization and downregulation, which can complicate the interpretation of results. N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide is also a Schedule I controlled substance in many countries, which may limit its availability and accessibility for research purposes.

Orientations Futures

N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide has shown promising results in preclinical and clinical studies for its potential therapeutic applications in various neurological and psychiatric disorders. However, there are still many unanswered questions regarding its mechanism of action, optimal dosing, and long-term safety. Future research directions may include the development of more selective and potent 5-HT2A receptor agonists and antagonists, the investigation of the role of the 5-HT2A receptor in neurodevelopmental disorders such as autism and schizophrenia, and the exploration of the potential therapeutic benefits of N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide in combination with other pharmacological and non-pharmacological interventions.

Méthodes De Synthèse

N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide can be synthesized by the reaction of 3,4-dimethoxybenzaldehyde with acetic anhydride in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The resulting intermediate is then reacted with 3,4-methylenedioxyphenyl-2-nitropropene in the presence of a reducing agent such as sodium borohydride to yield N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide as a white crystalline powder. The purity and yield of N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide can be improved by recrystallization and chromatographic purification.

Propriétés

Nom du produit |

N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide |

|---|---|

Formule moléculaire |

C18H17NO6 |

Poids moléculaire |

343.3 g/mol |

Nom IUPAC |

N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide |

InChI |

InChI=1S/C18H17NO6/c1-10(20)12-7-16-17(25-9-24-16)8-13(12)19-18(21)11-4-5-14(22-2)15(6-11)23-3/h4-8H,9H2,1-3H3,(H,19,21) |

Clé InChI |

OPHIUAMAEVXVAI-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC2=C(C=C1NC(=O)C3=CC(=C(C=C3)OC)OC)OCO2 |

SMILES canonique |

CC(=O)C1=CC2=C(C=C1NC(=O)C3=CC(=C(C=C3)OC)OC)OCO2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(diethylamino)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B310033.png)

![2-(2-methylphenoxy)-N-(4-{[2-(2-methylphenoxy)propanoyl]amino}phenyl)propanamide](/img/structure/B310044.png)

![2-(2-methylphenoxy)-N-(3-{[2-(2-methylphenoxy)propanoyl]amino}phenyl)propanamide](/img/structure/B310051.png)